molecular formula C7H9N3O3 B1610847 6-Ethoxy-3-nitropyridin-2-amine CAS No. 40851-82-9

6-Ethoxy-3-nitropyridin-2-amine

Cat. No. B1610847
Key on ui cas rn: 40851-82-9
M. Wt: 183.16 g/mol
InChI Key: FOGGQBVTIHSOGZ-UHFFFAOYSA-N
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Patent
US06583138B1

Procedure details

2.4 g of 60% sodium hydride was slowly added to 100 ml of ethanol and stirred as it was at room temperature for 10 minutes. 10 g of 2-amino-6-chloro-3-nitropyridine was added thereto and reacted at room temperature for 30 minutes. After concentration, water was added thereto, and it was extracted with ethyl acetate. It was washed with water and brine sucsessively, and dried over anhydrous sodium sulfate. After concentration, 9.7 g of the title compound was obtained.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Na+].[NH2:3][C:4]1[C:9]([N+:10]([O-:12])=[O:11])=[CH:8][CH:7]=[C:6](Cl)[N:5]=1.[CH2:14]([OH:16])[CH3:15]>>[NH2:3][C:4]1[C:9]([N+:10]([O-:12])=[O:11])=[CH:8][CH:7]=[C:6]([O:16][CH2:14][CH3:15])[N:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
2.4 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
NC1=NC(=CC=C1[N+](=O)[O-])Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred as it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reacted at room temperature for 30 minutes
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
After concentration, water
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
it was extracted with ethyl acetate
WASH
Type
WASH
Details
It was washed with water and brine sucsessively
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
After concentration

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
NC1=NC(=CC=C1[N+](=O)[O-])OCC
Measurements
Type Value Analysis
AMOUNT: MASS 9.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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